Diethyl 5-benzoylhex-2-enedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 5-benzoylhex-2-enedioate is an organic compound with the molecular formula C17H20O5 It is a diester derivative of hexenedioic acid, featuring a benzoyl group attached to the hexenedioate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 5-benzoylhex-2-enedioate typically involves the esterification of 5-benzoylhex-2-enedioic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
5-benzoylhex-2-enedioic acid+2ethanolsulfuric acidDiethyl 5-benzoylhex-2-enedioate+2water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Diethyl 5-benzoylhex-2-enedioate can undergo various chemical reactions, including:
Oxidation: The benzoyl group can be oxidized to form carboxylic acids.
Reduction: The double bond in the hexenedioate backbone can be reduced to form saturated derivatives.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Sodium hydroxide (NaOH) in an aqueous or alcoholic medium.
Major Products:
Oxidation: 5-benzoylhex-2-enedioic acid.
Reduction: Diethyl 5-benzoylhexane-2,6-dioate.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl 5-benzoylhex-2-enedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of polymers and as a plasticizer in various materials.
Wirkmechanismus
The mechanism of action of Diethyl 5-benzoylhex-2-enedioate involves its interaction with specific molecular targets, such as enzymes that catalyze ester hydrolysis. The compound’s ester groups are susceptible to nucleophilic attack, leading to the formation of carboxylic acids and alcohols. This process is facilitated by the presence of catalytic residues in the enzyme’s active site, which stabilize the transition state and lower the activation energy of the reaction.
Vergleich Mit ähnlichen Verbindungen
Diethyl hexanedioate: Lacks the benzoyl group, making it less reactive in certain chemical reactions.
Diethyl 2-benzoylmalonate: Contains a similar benzoyl group but has a different ester backbone, leading to distinct reactivity patterns.
Uniqueness: Diethyl 5-benzoylhex-2-enedioate is unique due to the presence of both the benzoyl group and the hexenedioate backbone, which confer specific chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
790224-20-3 |
---|---|
Molekularformel |
C17H20O5 |
Molekulargewicht |
304.34 g/mol |
IUPAC-Name |
diethyl 5-benzoylhex-2-enedioate |
InChI |
InChI=1S/C17H20O5/c1-3-21-15(18)12-8-11-14(17(20)22-4-2)16(19)13-9-6-5-7-10-13/h5-10,12,14H,3-4,11H2,1-2H3 |
InChI-Schlüssel |
UWYCIIWUQSLOLL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=CCC(C(=O)C1=CC=CC=C1)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.